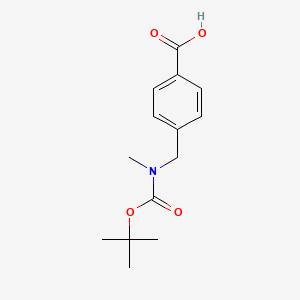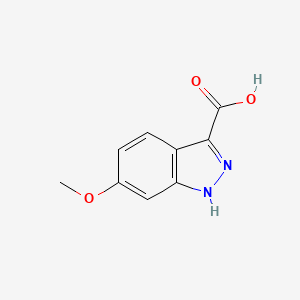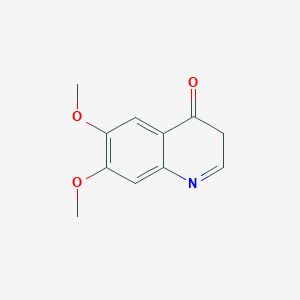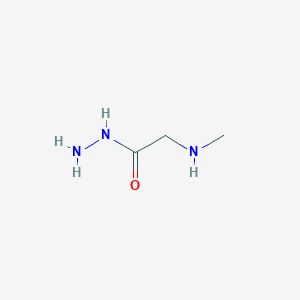
3-溴-5-丙氧基吡啶
描述
3-Bromo-5-propoxypyridine is a chemical compound with the CAS Number: 370879-78-0 and a molecular weight of 216.08 . Its IUPAC name is 3-bromo-5-propoxypyridine .
Molecular Structure Analysis
The InChI code for 3-Bromo-5-propoxypyridine is 1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 . This indicates that the molecule consists of a pyridine ring with a bromo group at the 3rd position and a propoxy group at the 5th position.Physical And Chemical Properties Analysis
3-Bromo-5-propoxypyridine has a molecular formula of C8H10BrNO and a molecular weight of 216.08 .科学研究应用
药物研究
3-溴-5-丙氧基吡啶可用于合成药物分子或前药。 吡啶衍生物已知具有广泛的医药应用,包括抗结核、抗菌、抗胆碱酯酶、抗组胺和抗溃疡活性 .
抗癌药物
像3-溴-5-丙氧基吡啶这样的吡啶骨架已被探索用于其作为抗癌药物的潜力。 它们可以作为PI3K抑制剂或hsp90抑制剂,在癌症治疗策略中至关重要 .
抗菌化合物
与其他吡啶衍生物的结构相似性表明,3-溴-5-丙氧基吡啶可以被研究其抗菌特性,有可能导致新的抗菌剂 .
抗病毒研究
含吡啶的化合物在抗病毒研究中显示出重要性。 因此,3-溴-5-丙氧基吡啶可以作为合成具有抗病毒活性的化合物的候选者 .
抗糖尿病研究
鉴于吡啶骨架在合成抗糖尿病药物中的药用特性,3-溴-5-丙氧基吡啶可用于开发新的糖尿病治疗方法 .
抗疟疾药物
考虑到吡啶衍生物对抗疟疾寄生虫的活性,该化合物在抗疟疾药物开发中的潜在用途是另一个感兴趣的领域 .
神经系统疾病
针对阿尔茨海默病等神经系统疾病的治疗研究可能会受益于与吡啶衍生物相关的抗胆碱酯酶活性,表明3-溴-5-丙氧基吡啶在该领域的作用 .
心血管治疗
作用机制
Target of Action
3-Bromo-5-propoxypyridine is a chemical compound that is often used in the Suzuki–Miyaura (SM) cross-coupling reaction . The primary target of this compound is the palladium catalyst used in the SM coupling reaction .
Mode of Action
The mode of action of 3-Bromo-5-propoxypyridine involves its interaction with the palladium catalyst in the SM coupling reaction . The reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the organic group of 3-Bromo-5-propoxypyridine, which is formally nucleophilic, is transferred from boron to palladium .
Biochemical Pathways
The biochemical pathway primarily affected by 3-Bromo-5-propoxypyridine is the SM coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Result of Action
The result of the action of 3-Bromo-5-propoxypyridine in the SM coupling reaction is the formation of a new carbon–carbon bond . This is achieved through the oxidative addition and transmetalation steps, resulting in the transfer of the organic group from boron to palladium .
生化分析
Biochemical Properties
3-Bromo-5-propoxypyridine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially altering their activity. The nature of these interactions can vary, including enzyme inhibition or activation, which can lead to changes in metabolic flux and metabolite levels .
Cellular Effects
3-Bromo-5-propoxypyridine affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of specific genes involved in metabolic processes, leading to changes in cellular metabolism and function . Additionally, it can affect cell signaling pathways, potentially leading to altered cellular responses.
Molecular Mechanism
The molecular mechanism of 3-Bromo-5-propoxypyridine involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes, leading to their inhibition or activation. This binding interaction can result in changes in gene expression and enzyme activity, ultimately affecting cellular function. For example, it may inhibit certain enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Bromo-5-propoxypyridine can change over time. Its stability and degradation can influence its long-term effects on cellular function. For instance, it may degrade over time, leading to reduced efficacy in biochemical reactions. Additionally, long-term exposure to 3-Bromo-5-propoxypyridine in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or enzyme activity .
Dosage Effects in Animal Models
The effects of 3-Bromo-5-propoxypyridine can vary with different dosages in animal models. At lower doses, it may have minimal effects on cellular function, while higher doses can lead to significant changes. For example, high doses of 3-Bromo-5-propoxypyridine may result in toxic or adverse effects, such as cell death or altered metabolic activity. Threshold effects may also be observed, where a certain dosage is required to elicit a specific response .
Metabolic Pathways
3-Bromo-5-propoxypyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors, potentially altering their activity and affecting metabolic flux. For instance, it may inhibit enzymes involved in glycolysis, leading to reduced ATP production and altered cellular metabolism. Additionally, it can affect the levels of specific metabolites, further influencing metabolic pathways .
Transport and Distribution
Within cells and tissues, 3-Bromo-5-propoxypyridine is transported and distributed through various mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. For example, it may be transported into cells via specific transporters, leading to its accumulation in certain cellular compartments. This distribution can influence its activity and function within the cell .
Subcellular Localization
The subcellular localization of 3-Bromo-5-propoxypyridine can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can interact with enzymes involved in energy production. This localization can influence its effects on cellular metabolism and function .
属性
IUPAC Name |
3-bromo-5-propoxypyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO/c1-2-3-11-8-4-7(9)5-10-6-8/h4-6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPZVZCUMJDFFTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC(=CN=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20627298 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
370879-78-0 | |
| Record name | 3-Bromo-5-propoxypyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20627298 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(4-Chlorophenyl)-1,4-diazaspiro[4.5]dec-3-en-2-one](/img/structure/B1358660.png)






![1-(Benzo[b]thiophen-4-yl)ethanone](/img/structure/B1358674.png)
![1-Fluoro-3-[(4-iodophenoxy)methyl]benzene](/img/structure/B1358675.png)

![1,4,6,7-Tetrahydropyrano[4,3-c]pyrazole-3-carboxylic acid](/img/structure/B1358677.png)


